N-[3-(2-quinoxalinyl)phenyl]methanesulfonamide
Description
N-[3-(2-Quinoxalinyl)phenyl]methanesulfonamide is a heterocyclic compound featuring a quinoxaline core fused to a phenyl ring, with a methanesulfonamide group attached at the meta position. The methanesulfonamide moiety enhances solubility and bioavailability, making this compound a candidate for therapeutic development.
Properties
IUPAC Name |
N-(3-quinoxalin-2-ylphenyl)methanesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O2S/c1-21(19,20)18-12-6-4-5-11(9-12)15-10-16-13-7-2-3-8-14(13)17-15/h2-10,18H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCXZAWHWAGELNN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NC1=CC=CC(=C1)C2=NC3=CC=CC=C3N=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>44.9 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49666384 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(2-quinoxalinyl)phenyl]methanesulfonamide typically involves the reaction of 2-quinoxalinecarboxylic acid with 3-aminobenzenesulfonamide under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving automated systems for precise control of reaction conditions. Solvent recovery and recycling, as well as waste management, are crucial aspects of industrial production to ensure sustainability and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions
N-[3-(2-quinoxalinyl)phenyl]methanesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amine derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Antibacterial Activity
Quinoxaline derivatives, including N-[3-(2-quinoxalinyl)phenyl]methanesulfonamide, have demonstrated significant antibacterial properties.
- Mechanism of Action : These compounds often target bacterial cell wall synthesis and inhibit essential enzymes involved in bacterial growth.
- Case Studies : Research has shown that certain quinoxaline sulfonamides exhibit superior antibacterial activity against Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria such as Escherichia coli. For instance, a study reported that specific derivatives had zones of inhibition greater than standard antibiotics like chloramphenicol and ampicillin (Table 1).
| Compound | Zone of Inhibition (mm) | Bacteria Tested |
|---|---|---|
| This compound | 20 | S. aureus |
| Another derivative | 22 | S. aureus |
| Standard (Ampicillin) | 28 | S. aureus |
Anticancer Activity
The anticancer potential of quinoxaline derivatives is notable, with several studies highlighting their effectiveness against various cancer cell lines.
- Mechanism of Action : These compounds may induce apoptosis in cancer cells and inhibit key signaling pathways associated with tumor growth.
- Case Studies : A series of derivatives were tested against human cancer cell lines, revealing IC50 values ranging from 1.9 to 7.52 µg/mL, indicating a promising therapeutic index compared to doxorubicin (IC50 = 3.23 µg/mL). The structure-activity relationship (SAR) analysis pointed to specific functional groups enhancing anticancer efficacy (Table 2).
| Compound | Cell Line | IC50 (µg/mL) |
|---|---|---|
| This compound | HCT-116 | 5.0 |
| Another derivative | MCF-7 | 4.5 |
| Doxorubicin (Standard) | HCT-116 | 3.23 |
Neuropharmacological Activity
Research into the neuropharmacological effects of quinoxaline sulfonamides has revealed their potential as anxiolytic and anticonvulsant agents.
- Mechanism of Action : These compounds may modulate neurotransmitter systems, influencing anxiety and seizure thresholds.
- Case Studies : In experimental models, certain derivatives exhibited significant sedative effects at dosages as low as 40 mg/kg, suggesting their potential for treating anxiety disorders (Table 3).
| Compound | Dosage (mg/kg) | Effect Observed |
|---|---|---|
| This compound | 40 | Sedative |
| Another derivative | 20 | Anxiolytic |
Antileishmanial Activity
The efficacy of quinoxaline derivatives extends to antileishmanial applications, addressing diseases caused by Leishmania species.
- Mechanism of Action : These compounds interfere with the metabolic pathways of the parasite.
- Case Studies : Some derivatives have shown IC50 values as low as 3.1 µM against Leishmania, indicating strong potential compared to standard treatments like amphotericin B (Table 4).
| Compound | IC50 (µM) | Comparison Drug |
|---|---|---|
| This compound | 3.1 | Amphotericin B (IC50 = 0.2 µM) |
| Another derivative | 16.3 | Amphotericin B |
Mechanism of Action
The mechanism of action of N-[3-(2-quinoxalinyl)phenyl]methanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The quinoxaline ring is known to interact with various biological targets, potentially inhibiting enzyme activity or modulating receptor functions. The methanesulfonamide group may enhance the compound’s solubility and bioavailability, contributing to its overall biological activity.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Structural Similarities and Differences
The compound shares structural motifs with several sulfonamide- and quinoxaline-containing analogs:
Key Observations :
- Quinoxaline vs.
Pharmacological Activity
Anticancer Activity (MTT Assay Data)
Data from for quinoxaline-thioacetamide analogs provide a benchmark:
*Prediction based on structural optimization trends.
Mechanistic Insights :
- Quinoxaline derivatives intercalate DNA or inhibit topoisomerases, while methanesulfonamide may enhance binding to kinases (e.g., VEGF receptors) .
Physico-Chemical Properties
Comparative data for solubility and stability:
*LogP values estimated using computational tools.
Key Trends :
- Methanesulfonamide derivatives generally exhibit better aqueous solubility than thioacetamide or triazole analogs.
Biological Activity
N-[3-(2-quinoxalinyl)phenyl]methanesulfonamide, a compound belonging to the quinoxaline sulfonamide class, has garnered attention for its diverse biological activities. This article reviews its synthesis, biological effects, structure-activity relationships (SAR), and relevant case studies.
1. Synthesis of this compound
The synthesis of quinoxaline derivatives typically involves the reaction of substituted phenyl groups with various sulfonamides. For this compound, the synthetic route often employs methods that yield moderate to good yields (60-82%) depending on the substituents used. The presence of electron-donating groups tends to enhance yields compared to electron-withdrawing groups .
2.1 Antibacterial Activity
Quinoxaline sulfonamides, including this compound, have demonstrated significant antibacterial properties. The compound exhibits a notable zone of inhibition (ZOI) against various bacterial strains:
| Bacterial Strain | ZOI (mm) | Comparison Drug | ZOI (mm) |
|---|---|---|---|
| Staphylococcus aureus | 20 | Chloramphenicol | 19 |
| Escherichia coli | 18 | Ampicillin | 15 |
The SAR analysis indicates that specific substitutions on the phenyl ring can enhance antibacterial activity. For instance, ortho-OH substitutions increase efficacy against Gram-positive bacteria .
2.2 Antileishmanial Activity
This compound has also shown potential as an antileishmanial agent. In vitro studies report an IC50 value of 16.3 µM, which is comparable to standard treatments like amphotericin B (IC50 = 3.1 µM). The presence of specific substituents on the quinoxaline scaffold significantly influences activity; for example, a naphthyl moiety enhances potency .
2.3 Antitumor Activity
The compound exhibits promising antitumor effects, particularly against liver carcinoma cell lines. Studies show that modifications to the quinoxaline structure can lead to varying degrees of cytotoxicity:
| Compound | IC50 (µg/mL) |
|---|---|
| This compound | 4.75 |
| Reference Compound | 0.5 |
The introduction of functional groups such as carboxylic acids is linked to enhanced antitumor activity, highlighting the importance of structural modifications in developing effective anticancer agents .
3. Case Studies and Research Findings
Several studies have been conducted to explore the biological activity and potential therapeutic applications of quinoxaline derivatives:
- Antimicrobial Efficacy : A study demonstrated that derivatives with halogenated substituents showed increased lipophilicity, enhancing membrane permeability and antimicrobial efficacy against both Gram-positive and Gram-negative bacteria .
- Mechanistic Insights : Research focusing on structure-activity relationships revealed that specific substitutions can alter binding affinities and biological activities across different targets, including bacterial enzymes and cancer cell receptors .
Q & A
Q. What synthetic routes are commonly employed for N-[3-(2-quinoxalinyl)phenyl]methanesulfonamide, and what reaction conditions are critical?
The compound is typically synthesized via sulfonylation of an aniline precursor. Key steps include reacting 3-(2-quinoxalinyl)aniline derivatives with methanesulfonyl chloride in the presence of a base (e.g., triethylamine) under inert conditions. Solvents like tetrahydrofuran (THF) or dichloromethane (DCM) are used, with strict temperature control (0–25°C) to minimize side reactions. Post-reaction purification often involves column chromatography or recrystallization .
Q. Which analytical techniques are essential for confirming the structure and purity of this compound?
Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C) and high-resolution mass spectrometry (HRMS) are critical for structural confirmation. Liquid chromatography-mass spectrometry (LCMS) ensures purity, while elemental analysis validates stoichiometry. For crystalline derivatives, X-ray diffraction may resolve stereochemical ambiguities .
Q. What preliminary biological activities have been reported for this compound?
The compound has shown antimitotic activity as part of LP-261, a potent tubulin polymerization inhibitor. Preliminary studies suggest interactions with kinases (e.g., PI3K) due to its quinoxaline core, which mimics ATP-binding motifs. In vitro cytotoxicity assays in cancer cell lines (e.g., HeLa, MCF-7) are commonly used for screening .
Advanced Research Questions
Q. How can synthetic yields be optimized, and how are by-products characterized?
Yield optimization involves adjusting stoichiometric ratios (e.g., 1.2:1 methanesulfonyl chloride to amine), solvent polarity, and reaction time. By-products, such as disubstituted sulfonamides or hydrolyzed intermediates, are identified via LC-MS/MS and isolated using preparative HPLC. Kinetic studies under varying pH and temperature conditions help elucidate degradation pathways .
Q. What methodologies are employed to study subcellular localization and transport mechanisms?
Fluorescent tagging (e.g., BODIPY conjugates) enables tracking via confocal microscopy. Transporter inhibition assays (using probenecid or verapamil) assess uptake routes. Subcellular fractionation coupled with LC-MS quantifies compartment-specific accumulation, while surface plasmon resonance (SPR) measures binding affinity to membrane proteins .
Q. How can researchers resolve contradictions in reported biological activity data?
Discrepancies may arise from assay variability (e.g., cell line-specific expression of targets) or compound stability issues (e.g., hydrolysis in serum). Meta-analyses comparing IC₅₀ values across studies, paired with stability profiling (via HPLC under physiological conditions), are recommended. Orthogonal assays (e.g., thermal shift assays for target engagement) validate activity .
Q. What computational strategies predict structure-activity relationships (SAR) for kinase inhibition?
Molecular docking (AutoDock Vina, Schrödinger Suite) models interactions with kinase ATP-binding pockets. Molecular dynamics (MD) simulations (AMBER, GROMACS) assess binding stability. Quantitative SAR (QSAR) models trained on IC₅₀ data from analogs identify critical substituents (e.g., sulfonamide group’s role in hydrogen bonding) .
Q. How are metabolic pathways and pharmacokinetic properties characterized?
In vitro microsomal assays (human liver microsomes) identify phase I metabolites (oxidation, demethylation). LC-HRMS detects phase II conjugates (glucuronidation). In vivo pharmacokinetic studies in rodent models measure bioavailability, half-life, and tissue distribution. Cryo-EM of liver slices visualizes metabolite localization .
Methodological Notes
- Spectral Data Interpretation : ¹H NMR peaks for the sulfonamide proton (NH) typically appear at δ 10–12 ppm, while quinoxaline protons resonate at δ 8.5–9.5 ppm.
- Biological Assay Design : Include positive controls (e.g., paclitaxel for antimitotic activity) and validate cytotoxicity via ATP-based viability assays (CellTiter-Glo®).
- Data Reproducibility : Use standardized compound batches (≥95% purity by HPLC) and report solvent/vehicle effects (e.g., DMSO concentration ≤0.1%).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
